molecular formula C19H28BNO5 B1406972 tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1467057-57-3

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B1406972
CAS No.: 1467057-57-3
M. Wt: 361.2 g/mol
InChI Key: IHOSGMKSKBKOLZ-UHFFFAOYSA-N
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Description

This compound is an ester derivative of a benzo[b][1,4]oxazine ring system with a tert-butyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The benzo[b][1,4]oxazine is a type of heterocyclic compound, which are often found in many pharmaceuticals and natural products . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of this compound would likely involve the formation of the benzo[b][1,4]oxazine ring, followed by esterification with the tert-butyl group, and finally coupling with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzo[b][1,4]oxazine ring, the tert-butyl ester group, and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in this compound could potentially undergo Suzuki-Miyaura cross-coupling reactions with suitable partners .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would likely make it polar and capable of participating in hydrogen bonding .

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has been synthesized and utilized as an important intermediate in the creation of biologically active compounds. For example, its related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been used in the synthesis of crizotinib, a drug used for certain types of lung cancer (Kong et al., 2016).

Structural Analysis and Characterization

The structural characteristics of similar compounds, like tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have been explored using techniques like FTIR, NMR spectroscopy, and MS. X-ray diffraction studies have provided insights into their crystal structures, enabling a deeper understanding of their chemical properties and potential applications (Ye et al., 2021).

Use in HGF-Mimetic Agent Synthesis

These compounds have also found use in synthesizing HGF-mimetic agents, substances that mimic hepatocyte growth factor, which could have therapeutic applications. For instance, boron-containing 2,4-disubstituted-phthalazin-1(2H)-one and 3,7-disubstituted-2H-benzo[b][1,4]oxazine derivatives have been synthesized using this compound as a key intermediate (Das et al., 2011).

Applications in Herbicide Synthesis

These compounds have also been explored in the synthesis of herbicides. Isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group have shown good herbicidal activities, with some of these analogues exhibiting typical symptoms against weeds, indicating the potential for agricultural applications (Huang et al., 2009).

Safety and Hazards

As with any chemical, appropriate safety precautions should be taken when handling this compound. Based on similar compounds, it could potentially be harmful if ingested, cause skin and eye irritation, and may have respiratory effects .

Mechanism of Action

Properties

IUPAC Name

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO5/c1-17(2,3)24-16(22)21-10-11-23-15-12-13(8-9-14(15)21)20-25-18(4,5)19(6,7)26-20/h8-9,12H,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSGMKSKBKOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCO3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

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